Methyl 2-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate
Overview
Description
Methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a pyridine moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate typically involves a multi-step process. One common method starts with the acylation of 2-aminomethylpyridine with an appropriate acyl chloride to form an intermediate amide. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can help in the precise control of reaction parameters, ensuring consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or benzoate moieties.
Reduction: Reduced amide or ester functionalities.
Substitution: Substituted pyridine or ester derivatives.
Scientific Research Applications
Methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The pyridine moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the amide and ester functionalities allow for hydrogen bonding and other interactions with biological molecules, potentially influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate: Similar structure but with a different position of the pyridine nitrogen.
Methyl 2-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate: Another positional isomer with distinct chemical properties.
Uniqueness
Methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate is unique due to the specific positioning of the pyridine nitrogen, which can influence its reactivity and binding properties. This positional specificity can lead to different biological activities and chemical behaviors compared to its isomers.
Properties
IUPAC Name |
methyl 2-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-16(22)12-7-2-3-8-13(12)19-15(21)14(20)18-10-11-6-4-5-9-17-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBVPBJESSYXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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